![molecular formula C15H12FN3O3S B4962779 N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B4962779.png)
N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide, also known as NSC 745887, is a small molecule inhibitor that has shown potential in cancer treatment. It was first synthesized in 2005 by researchers at the National Cancer Institute (NCI) in the United States. Since then, NSC 745887 has been the subject of numerous scientific studies investigating its synthesis, mechanism of action, and potential applications in cancer treatment.
Mécanisme D'action
N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887 is a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887 binds to the ATP-binding site of CK2, preventing its activity and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting CK2 activity, N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887 has been found to induce cell cycle arrest and DNA damage in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and manipulate in the lab. It has also been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, there are also some limitations to using N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887 in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other proteins. In addition, its efficacy may vary depending on the type of cancer being studied.
Orientations Futures
There are several future directions for research on N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887. One area of interest is investigating its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another area of research is identifying biomarkers that can predict the response of cancer cells to N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887. Additionally, further studies are needed to understand the mechanism of action of N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887 and to identify any potential off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887 in humans.
Méthodes De Synthèse
N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887 is synthesized using a multi-step process that involves the reaction of 4-fluoroaniline with 3-bromo-1H-indole-5-carboxylic acid, followed by a series of chemical reactions involving sulfonyl chloride and carboxylic acid derivatives. The final product is obtained through purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887 has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887 has been found to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-{[(4-fluorophenyl)amino]sulfonyl}-1H-indole-3-carboxamide 745887 may have potential as a therapeutic agent for the treatment of cancer.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)sulfamoyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S/c16-10-5-7-11(8-6-10)18-23(21,22)19-15(20)13-9-17-14-4-2-1-3-12(13)14/h1-9,17-18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVWCDVHQSJSQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NS(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)sulfamoyl]-1H-indole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,4,5,6,8-hexafluoro-3,7-bis[(pentafluorophenyl)thio]naphthalene](/img/structure/B4962697.png)
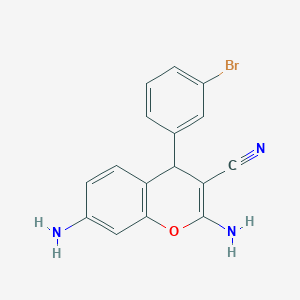
![N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide](/img/structure/B4962713.png)
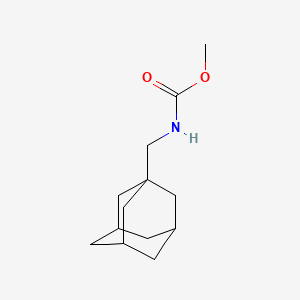
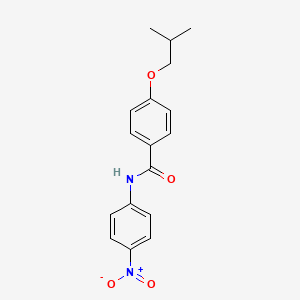
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4962747.png)
![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(2-chlorobenzyl)-N-methylmethanamine](/img/structure/B4962755.png)
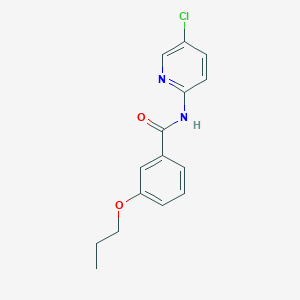
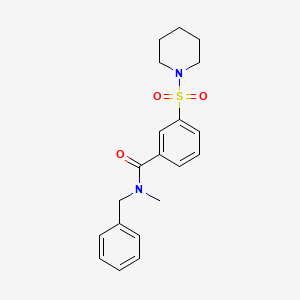
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4962782.png)
![N-cyclopropyl-6-[4-(1-piperidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4962787.png)
![5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4962798.png)
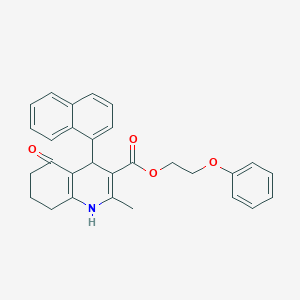
![2-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)benzoic acid](/img/structure/B4962808.png)